5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione 5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18976481
InChI: InChI=1S/C8H2F3NO3/c9-2-1-3-4(6(11)5(2)10)7(13)15-8(14)12-3/h1H,(H,12,14)
SMILES:
Molecular Formula: C8H2F3NO3
Molecular Weight: 217.10 g/mol

5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione

CAS No.:

Cat. No.: VC18976481

Molecular Formula: C8H2F3NO3

Molecular Weight: 217.10 g/mol

* For research use only. Not for human or veterinary use.

5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione -

Specification

Molecular Formula C8H2F3NO3
Molecular Weight 217.10 g/mol
IUPAC Name 5,6,7-trifluoro-1H-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C8H2F3NO3/c9-2-1-3-4(6(11)5(2)10)7(13)15-8(14)12-3/h1H,(H,12,14)
Standard InChI Key DJKIIMDSBZBIDM-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=C1F)F)F)C(=O)OC(=O)N2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the 1,3-benzoxazine-2,4-dione family, characterized by a fused benzene and oxazine ring system. The trifluoro substitution at positions 5, 6, and 7 distinguishes it from analogues like 5,7-difluoro-1H-benzo[D][1, oxazine-2,4-dione . The electron-withdrawing fluorine atoms significantly influence electronic distribution, potentially enhancing stability and reactivity.

Molecular Formula and Weight

Based on structural analogues, the molecular formula is inferred as C₈HF₃NO₃, with a molecular weight of approximately 218.11 g/mol (calculated by adding one fluorine atom’s mass to the 199.11 g/mol of the difluoro analogue) .

Spectroscopic Signatures

  • Infrared (IR) Spectroscopy: Expected C=O stretches near 1,750 cm⁻¹ (dione) and C-F vibrations at 1,100–1,250 cm⁻¹ .

  • NMR: Distinct ¹⁹F NMR signals for each fluorine environment, with chemical shifts between -110 to -130 ppm for aromatic fluorines .

Comparative Structural Analysis

Table 1 compares key parameters with related benzoxazine derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Fluorine Substitution
5,7-Difluoro-1H-benzoxazine-2,4-dione C₈H₃F₂NO₃199.115,7
6-Fluoro-2H-benzoxazine-2,4-dione C₈H₄FNO₃181.126
5,6,7-Trifluoro-1H-benzoxazine-2,4-dione (Inferred)C₈HF₃NO₃218.115,6,7

Synthetic Methodologies

Fluorination Strategies

Physicochemical Properties

Solubility and Stability

  • Solubility: Low solubility in polar solvents (e.g., water) due to hydrophobic fluorine atoms; soluble in DMSO or DMF .

  • Thermal Stability: Enhanced by fluorine’s inductive effect, with a predicted melting point >200°C (based on difluoro analogues) .

Reactivity Profile

  • Electrophilic Sites: The dione moiety reacts with nucleophiles (e.g., amines) to form imides or amides.

  • Photostability: Fluorine substitution may reduce UV degradation, as seen in fluorinated pharmaceuticals .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies for regioselective trifluorination.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

  • Computational Studies: DFT calculations to predict reactivity and binding affinities.

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